Cas no 952435-04-0 (5,7-Dichloro-2-methylthieno[3,2-b]pyridine)

5,7-Dichloro-2-methylthieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thienopyridine core with chloro and methyl substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances electrophilic properties, facilitating further functionalization, while the methyl group contributes to stability and solubility. Its rigid aromatic system is advantageous in designing bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. The compound's high purity and well-defined reactivity profile ensure consistent performance in cross-coupling and nucleophilic substitution reactions, supporting efficient scaffold diversification. Suitable for research and industrial applications, it offers a versatile building block for advanced chemical synthesis.
5,7-Dichloro-2-methylthieno[3,2-b]pyridine structure
952435-04-0 structure
Product name:5,7-Dichloro-2-methylthieno[3,2-b]pyridine
CAS No:952435-04-0
MF:C8H5NSCl2
Molecular Weight:218.103
MDL:MFCD09909825
CID:1083583
PubChem ID:72210865

5,7-Dichloro-2-methylthieno[3,2-b]pyridine 化学的及び物理的性質

名前と識別子

    • 5,7-Dichloro-2-methylthieno[3,2-b]pyridine
    • MFCD09909825
    • SY268516
    • F86595
    • CNB43504
    • SCHEMBL2535862
    • FT-0726691
    • CS-0458242
    • AB55026
    • 952435-04-0
    • EN300-3551572
    • DA-40172
    • MDL: MFCD09909825
    • インチ: InChI=1S/C8H5Cl2NS/c1-4-2-6-8(12-4)5(9)3-7(10)11-6/h2-3H,1H3
    • InChIKey: YQBGOJOMXKSSMV-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(S1)C(=CC(=N2)Cl)Cl

計算された属性

  • 精确分子量: 216.9519757g/mol
  • 同位素质量: 216.9519757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 41.1Ų

5,7-Dichloro-2-methylthieno[3,2-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3551572-2.5g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
2.5g
$2127.0 2025-03-18
Enamine
EN300-3551572-0.1g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
0.1g
$376.0 2025-03-18
Enamine
EN300-3551572-0.25g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
0.25g
$538.0 2025-03-18
Enamine
EN300-3551572-5.0g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
5.0g
$3147.0 2025-03-18
eNovation Chemicals LLC
Y1192690-0.25g
5,7-Dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95%
0.25g
$605 2024-07-19
eNovation Chemicals LLC
Y1192690-1g
5,7-Dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95%
1g
$1085 2025-02-20
eNovation Chemicals LLC
Y1192690-0.1g
5,7-Dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95%
0.1g
$420 2025-02-28
Enamine
EN300-3551572-0.5g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
0.5g
$847.0 2025-03-18
Enamine
EN300-3551572-1.0g
5,7-dichloro-2-methylthieno[3,2-b]pyridine
952435-04-0 95.0%
1.0g
$1086.0 2025-03-18
1PlusChem
1P0202X7-1g
5,7-DICHLORO-2-METHYLTHIENO[3,2-B]PYRIDINE
952435-04-0 ≥95%
1g
$1478.00 2024-04-19

5,7-Dichloro-2-methylthieno[3,2-b]pyridine 関連文献

5,7-Dichloro-2-methylthieno[3,2-b]pyridineに関する追加情報

Introduction to 5,7-Dichloro-2-methylthieno[3,2-b]pyridine (CAS No. 952435-04-0) and Its Emerging Applications in Chemical Biology

5,7-Dichloro-2-methylthieno[3,2-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 952435-04-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This bicyclic molecule combines a thiophene ring fused with a pyridine moiety, both of which are well-documented scaffolds in medicinal chemistry. The presence of chlorine substituents at the 5- and 7-positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The thieno[3,2-b]pyridine core is particularly noteworthy for its versatility in drug design. It serves as a privileged scaffold in the development of small-molecule inhibitors targeting various biological pathways. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, particularly in the context of oncology and neurodegenerative diseases. The 5,7-dichloro substitution pattern further enhances its pharmacological profile by improving solubility and metabolic stability, key factors in drug candidates intended for clinical use.

In the realm of oncology research, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine has been explored as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. By leveraging the structural features of this compound, researchers have designed derivatives that exhibit potent inhibition of specific kinases while minimizing off-target effects. For instance, modifications to the methylthienyl moiety have been shown to enhance binding affinity to tyrosine kinases, making it a promising candidate for further development.

Moreover, the thieno[3,2-b]pyridine scaffold has been implicated in the development of treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The chlorine atoms at the 5- and 7-positions facilitate further functionalization, allowing chemists to introduce groups that interact with specific neuroreceptors or inhibit pathological protein aggregation. Preliminary studies suggest that certain derivatives of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine can modulate cholinergic pathways, potentially offering therapeutic benefits for patients with cognitive impairments.

The compound's structural flexibility also makes it attractive for designing molecules with antimicrobial properties. Antibiotic resistance is a growing global health concern, and novel scaffolds like thieno[3,2-b]pyridine are being explored to overcome existing challenges. Researchers have synthesized analogs of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine that exhibit activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes such as DNA replication and cell wall synthesis. These findings underscore the compound's potential as a lead structure in antimicrobial drug discovery.

From a synthetic chemistry perspective, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine serves as an excellent building block for constructing more complex heterocycles. Its reactive sites allow for diverse transformations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), and cyclization strategies. These reactions enable the rapid assembly of novel molecular architectures with tailored biological activities. The ability to modify both the thiophene and pyridine rings provides chemists with unparalleled control over the pharmacokinetic properties of derived compounds.

Recent advances in computational chemistry have further accelerated the development of derivatives based on 5,7-Dichloro-2-methylthieno[3,2-b]pyridine. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis begins. This approach has been particularly effective in identifying modifications that enhance target engagement while reducing toxicity. For example, virtual screening has been used to identify analogs with improved selectivity for cancer-associated kinases over their normal counterparts.

The pharmaceutical industry has also recognized the potential of thieno[3,2-b]pyridine derivatives as drug candidates. Several companies are currently engaged in developing proprietary libraries based on this scaffold for treating a wide range of diseases. The compound's favorable pharmacokinetic profile and ease of functionalization make it an attractive option for late-stage optimization programs. Collaborative efforts between academic researchers and industry scientists are yielding promising results that could translate into new treatments within the next decade.

In conclusion,5,7-Dichloro-2-methylthieno[3,2-b]pyridine (CAS No. 952435-04-0) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications across multiple disease areas. Its role as a precursor for kinase inhibitors,neurodegenerative disease treatments,and antimicrobial agents highlights its importance in modern drug discovery efforts. As research continues to uncover new ways to exploit its chemical properties,this compound is poised to play an increasingly vital role in addressing unmet medical needs worldwide.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd